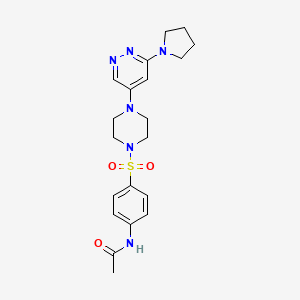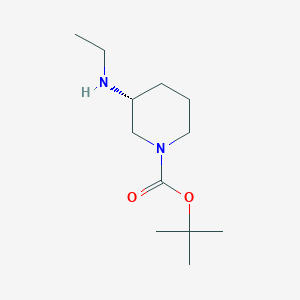![molecular formula C16H18FN5O B2641313 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide CAS No. 2097890-33-8](/img/structure/B2641313.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely used in advanced chemical research. It contains a tetrahydroquinazolin ring, a fluoropyridine ring, and a carboxamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via methods such as the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, compounds with similar structures have been shown to undergo photo-induced electron transfer reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact molecular structure. Similar compounds are characterized by unique physical and chemical properties, biological activities, and industrial applications .Applications De Recherche Scientifique
Synthesis of Derivatives
A variety of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, showcasing the chemical versatility and potential for further modification of compounds structurally related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide. These derivatives exhibit antimicrobial activity, hinting at the broad applicability of the compound in various therapeutic areas (Babu et al., 2015).
Chemical Reactions and Structure Elucidation
The compound has been involved in reactions leading to the formation of a mixture of products including 1,2,3,4-tetrahydroquinazoline-2-one, 3-(dimethylamino)-1,2-dihydroquinazoline, and others. The structural elucidation of these products, including the compound , has been achieved through methods such as X-ray crystallography (Villalgordo et al., 1990).
Biological Interactions and Applications
Antimicrobial Activity
Derivatives of this compound have shown potential antimicrobial activity, with in vitro studies demonstrating effectiveness against a variety of bacterial and fungal strains. This suggests potential applications in addressing antimicrobial resistance and developing new therapeutic agents (Babu et al., 2015).
Cancer Research and DNA Interaction
Compounds structurally related to this compound have been explored for their antitumor properties and interaction with DNA. DNA intercalators like these are being studied for their potential in inhibiting topoisomerase enzymes, playing a crucial role in cancer treatment strategies (Baguley et al., 2004).
Mécanisme D'action
Target of Action
The primary target of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, thus facilitating the unwinding of the DNA helix .
Mode of Action
This compound interacts with its target, topoisomerase II, by intercalating into the DNA . This interaction disrupts the normal function of the enzyme, leading to DNA damage and ultimately cell death .
Biochemical Pathways
It is known that the compound’s action on topoisomerase ii disrupts dna replication and transcription, which are critical processes for cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage and cell death . The compound has shown high activity against solid tumors in mice and has been curative against the transplantable Lewis lung adenocarcinoma growing as lung tumor nodules .
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-22(2)16-19-8-10-7-11(3-4-14(10)21-16)20-15(23)12-5-6-18-9-13(12)17/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVMTDOHBBQZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3-fluoro-4-methylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2641231.png)
![Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2641232.png)

![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)







![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)


